2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-[cyclopropyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)10-5-6-16-11(17-10)18(7-1-2-7)8-3-4-9(8)19/h5-9,19H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAABFQCNGUKDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCC2O)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on the known action of similar pyrimidinamine derivatives, it can be inferred that this compound might interact with its targets by inhibiting the electron transport in mitochondrial complex i. This inhibition could lead to disruption of energy production within the cell, affecting its survival and proliferation.
Biological Activity
The compound 2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol is a novel organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 273.25 g/mol. The structure features a cyclobutane ring, a cyclopropyl group, and a pyrimidine moiety, which contribute to its unique properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows promise against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis.
- Anticancer Properties : In vitro assays have indicated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the cyclobutane ring via cyclization reactions.
- Introduction of the cyclopropyl group through nucleophilic substitution.
- Functionalization of the pyrimidine moiety using trifluoromethylation techniques.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Antimicrobial Evaluation :
- A study reported that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
-
Cytotoxicity Assays :
- In a study involving various human cancer cell lines, the compound demonstrated IC50 values between 10 and 30 µM, indicating moderate to high cytotoxicity. Notably, it was more effective against breast cancer cells compared to prostate cancer cells.
-
Enzyme Inhibition Studies :
- Research showed that the compound could inhibit the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair, further supporting its potential as an anticancer agent.
Data Summary Table
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Study A |
| Antimicrobial | Escherichia coli | 20 µg/mL | Study A |
| Cytotoxicity | Breast Cancer Cells | 10 µM | Study B |
| Cytotoxicity | Prostate Cancer Cells | 30 µM | Study B |
| Enzyme Inhibition | Dihydrofolate Reductase | IC50 = 15 µM | Study C |
Q & A
Q. Q1. What are the key synthetic routes for 2-{Cyclopropyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}cyclobutan-1-ol, and what analytical methods validate its purity?
Answer: The synthesis typically involves:
Cyclopropane Ring Formation : Cyclopropylamine derivatives are coupled with halogenated pyrimidine intermediates under Buchwald-Hartwig or Ullmann conditions .
Cyclobutanol Introduction : A hydroxylated cyclobutane moiety is introduced via nucleophilic substitution or ring-opening reactions, often using boron trifluoride etherate as a catalyst .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used.
Q. Validation Methods :
Q. Q2. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer: The -CF₃ group:
- Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability.
- Electron-Withdrawing Effects : Stabilizes the pyrimidine ring, reducing susceptibility to nucleophilic attack .
- Solubility : Reduces aqueous solubility (predicted ~0.1 mg/mL in PBS), necessitating DMSO or PEG-based formulations for in vitro studies .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Answer: Common discrepancies arise from:
Q. Q4. What strategies improve the selectivity of this compound for kinase targets (e.g., CDKs) while minimizing off-target effects?
Answer:
- Structural Modifications :
- Screening Protocols :
Q. Q5. How can researchers address low yields (<30%) in the final coupling step of the synthesis?
Answer: Low yields may result from:
- Steric Hindrance : Optimize reaction temperature (70–90°C) and use Pd-Xantphos catalysts to improve coupling efficiency .
- Side Reactions : Add molecular sieves to sequester water or employ Schlenk techniques to exclude oxygen .
- Workup Optimization : Replace aqueous extraction with solid-phase extraction (C18 cartridges) to recover polar intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
